Tricaine
Overview
Description
Tricaine, also known as tricaine methanesulfonate or MS-222, is a white powder used for anesthesia, sedation, or euthanasia of fish . It is the only anesthetic licensed in the United States for use in fin fish that are intended for human consumption .
Molecular Structure Analysis
Tricaine has a molecular formula of C9H11NO2 . Its average mass is 165.189 Da and its mono-isotopic mass is 165.078979 Da .
Physical And Chemical Properties Analysis
Tricaine has a molecular weight of 261.29 . It is soluble in water at a concentration of 150 mg/mL . It should be stored at 2-8°C in a dry, sealed environment .
Scientific Research Applications
Anesthesia and Fish Physiology
Tricaine methane-sulfonate (MS-222) is extensively used for anesthetizing poikilothermic animals, particularly fish. Research conducted by Popovic et al. (2012) demonstrates its effectiveness in fish anesthesia, outlining its impact on fish physiology and blood properties. This study emphasizes the need for standardized protocols and further research on its applicative efficacy in fish, considering factors like fish stress responses and the impact on hepatic cytochrome P450 spectra (Popovic et al., 2012).
Impact on Fish Reproduction
Zanin et al. (2020) explored the effects of tricaine on the reproductive parameters of zebrafish, Danio rerio. The study found that tricaine, at certain concentrations, does not significantly affect sperm kinetics and plasma membrane functionality, suggesting its viability in reproductive studies while minimizing animal suffering (Zanin et al., 2020).
Neurophysiological Research
Leyden et al. (2022) investigated tricaine's effects on sensorimotor responses in larval zebrafish. This research provides insight into how tricaine interferes with neural activity, particularly in motion perception and sensorimotor signaling. Such findings are crucial for understanding tricaine's mechanism of action at the neuronal level (Leyden et al., 2022).
Antibacterial Properties
Research by Fedewa and Lindell (2005) highlighted tricaine's antibacterial properties. Their study on Gram-negative bacteria isolated from aquatic environments showed that tricaine inhibited bacterial growth at certain concentrations, indicating its potential use in controlling bacterial diseases in aquatic organisms (Fedewa & Lindell, 2005).
Environmental Safety and Detection
Cai et al. (2021) developed a nanoporous gold electrochemical sensor for detecting tricaine in aquaculture, addressing safety concerns due to the lack of relevant laws and regulations. This innovation underscores the importance of monitoring tricaine levels in aquaculture environments for both fish welfare and human safety (Cai et al., 2021).
Genotoxicity Assessment
The study by Barreto et al. (2007) analyzed tricaine's genotoxicity in fish. Their findings suggest that tricaine does not induce primary DNA damage in fish, supporting its safe use in aquaculture concerning genotoxicity (Barreto et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-aminobenzoate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZJYWMRQDKBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022133 | |
Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS] | |
Record name | Tricaine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11690 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Tricaine | |
CAS RN |
886-86-2 | |
Record name | Tricaine methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricaine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93790 | |
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Record name | Benzoic acid, 3-amino-, ethyl ester, methanesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxycarbonylanilinium methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICAINE METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971ZM8IPK1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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